Diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes two ethyl groups, a methoxyphenyl group, and a methylphenyl group attached to a dihydropyridine ring. Dihydropyridines are well-known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C)
Catalyst: Acidic catalysts such as acetic acid or hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives
Reduction: Formation of tetrahydropyridine derivatives
Substitution: Electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols
Major Products
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Various substituted dihydropyridine derivatives
Scientific Research Applications
3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its interactions with biological macromolecules
Medicine: Investigated for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker
Amlodipine: A widely used dihydropyridine with a longer half-life
Felodipine: Known for its high vascular selectivity
Uniqueness
3,5-DIETHYL 4-(4-METHOXYPHENYL)-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its structural features allow for potential modifications to enhance its efficacy and reduce side effects.
Properties
Molecular Formula |
C25H27NO5 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
diethyl 4-(4-methoxyphenyl)-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27NO5/c1-5-30-24(27)21-15-26(19-11-7-17(3)8-12-19)16-22(25(28)31-6-2)23(21)18-9-13-20(29-4)14-10-18/h7-16,23H,5-6H2,1-4H3 |
InChI Key |
CFMPFZJISZZWDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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